
Erastin
描述
Erastin is a member of the class of quinazolines that is quinazolin-4(3H)-one in which the hydrogens at positions 2 and 3 are replaced by 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethyl and 2-ethoxyphenyl groups, respectively. It is an inhibitor of voltage-dependent anion-selective channels (VDAC2 and VDAC3) and a potent ferroptosis inducer. It has a role as a ferroptosis inducer, an antineoplastic agent and a voltage-dependent anion channel inhibitor. It is a member of quinazolines, a member of monochlorobenzenes, an aromatic ether, a N-acylpiperazine, a N-alkylpiperazine, a diether and a tertiary carboxamide.
作用机制
Target of Action
Erastin is a small molecule that primarily targets and activates voltage-dependent anion channels (VDAC), specifically VDAC2 and VDAC3 . It does this by reversing tubulin’s inhibition on these channels . Additionally, this compound functionally inhibits the cystine-glutamate antiporter system Xc− . This system plays a crucial role in maintaining the balance of amino acids in cells, particularly cystine and glutamate .
Mode of Action
This compound’s interaction with its targets leads to significant changes within the cell. By binding and activating VDAC, this compound reverses tubulin’s inhibition on VDAC2 and VDAC3 . This action allows ions to enter the mitochondria, leading to the release of oxidative substances . Simultaneously, this compound inhibits the cystine-glutamate antiporter system Xc− , which disrupts the balance of these amino acids within the cell .
Biochemical Pathways
This compound affects multiple biochemical pathways. Its inhibition of the cystine-glutamate antiporter system Xc− leads to a decrease in intracellular glutathione (GSH), a key antioxidant . This action is linked to the process of lipid peroxidation, which involves the Fenton reaction . The resulting imbalance between the production and degradation of intracellular lipid reactive oxygen species (L-ROS) eventually leads to ferroptosis . Furthermore, the this compound-induced ferroptosis in cells is likely mediated via activation of JNK/P38/MAPK pathways and upregulation of NOX4 expression .
Pharmacokinetics
It’s also been shown that treatment with this compound leads to a significant decrease in cell growth and migration in vitro, and significantly delays tumor growth in vivo .
Result of Action
The primary result of this compound’s action is the induction of ferroptosis, a form of non-apoptotic cell death . This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species and depletion of plasma membrane polyunsaturated fatty acids . In the context of cancer, ferroptosis may act as an endogenous tumor suppressive mechanism .
Action Environment
Environmental factors within the tumor microenvironment (TME), such as nutrient scarcity, hypoxia, and cellular density, can modulate the sensitivity of cells to ferroptosis . For instance, the acidic conditions in the TME can promote ferroptosis induced by this compound . Understanding these environmental influences is crucial for optimizing the use of this compound and similar compounds in cancer therapy.
生化分析
Biochemical Properties
Erastin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with voltage-dependent anion channels (VDAC), particularly VDAC2 and VDAC3. This compound binds to these channels, reversing the inhibitory effect of tubulin on VDAC2 and VDAC3 . Additionally, this compound inhibits the cystine-glutamate antiporter system Xc−, leading to a depletion of intracellular cysteine and subsequently glutathione . This depletion results in increased oxidative stress and lipid peroxidation, ultimately causing cell death.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound induces ferroptosis by depleting glutathione and inhibiting glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides . This leads to the accumulation of lipid peroxides and cell death. This compound also affects cell signaling pathways, such as the JNK/P38/MAPK pathways, and influences gene expression by upregulating NOX4 expression . These changes disrupt cellular metabolism and promote oxidative stress, contributing to the cytotoxic effects of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the cystine-glutamate antiporter system Xc−, composed of the subunits SLC7A11 and SLC3A2 . This inhibition prevents the import of cystine, leading to a decrease in intracellular cysteine levels and subsequent glutathione depletion. Glutathione is a key cofactor for GPX4, which detoxifies lipid peroxides. Without sufficient glutathione, lipid peroxides accumulate, causing oxidative damage and ferroptotic cell death . This compound also activates VDACs, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid depletion of glutathione and accumulation of lipid peroxides, leading to cell death . Over longer periods, the stability and degradation of this compound can influence its efficacy. Studies have shown that this compound remains effective in inducing ferroptosis over extended periods, but its stability and degradation products can impact its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that this compound’s effects are sustained over time, making it a valuable tool for studying ferroptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces ferroptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative damage to non-target tissues and organs . Studies have identified threshold doses that maximize the therapeutic benefits of this compound while minimizing its toxic effects. These findings highlight the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the cystine-glutamate antiporter system Xc− . This inhibition disrupts cysteine metabolism and glutathione synthesis, leading to increased oxidative stress and lipid peroxidation. This compound also affects the transsulfuration pathway, which channels methionine to cysteine and other metabolites . These disruptions in metabolic pathways contribute to the cytotoxic effects of this compound and its ability to induce ferroptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The cystine-glutamate antiporter system Xc− plays a key role in the transport of this compound, as it inhibits cystine import and glutamate export . This disruption affects the localization and accumulation of this compound within cells, contributing to its cytotoxic effects. Additionally, this compound’s interactions with VDACs influence its distribution and activity within cellular compartments .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. This compound primarily localizes to the mitochondria, where it interacts with VDACs and induces oxidative stress . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function and the induction of ferroptosis . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
生物活性
Erastin is a small molecule recognized primarily for its role as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.
This compound's primary mechanism involves the inhibition of the cystine-glutamate antiporter system Xc−. By blocking this transporter, this compound leads to cysteine depletion, which is crucial for glutathione (GSH) synthesis. The resulting decrease in GSH levels compromises cellular antioxidant defenses, leading to the accumulation of lipid peroxides and ultimately ferroptotic cell death .
Key Pathways Involved
- System Xc− Inhibition : this compound irreversibly inhibits system Xc−, leading to cysteine starvation and GSH depletion.
- Lipid Peroxidation : The accumulation of lipid peroxides causes oxidative stress, triggering ferroptosis .
- Cellular Signaling : this compound modulates various signaling pathways, including those involved in cell proliferation and differentiation .
1. Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across various cancer cell lines:
- Cervical Cancer : In HeLa and SiHa cells, this compound exhibited IC50 values of approximately 30.88 µM and 29.40 µM, respectively, indicating its effectiveness in inducing cell death through ferroptosis .
- Ovarian Cancer : Studies suggest that this compound can enhance the sensitivity of ovarian cancer cells to chemotherapy agents like cisplatin by inducing ferroptosis .
2. Immune Modulation
Interestingly, this compound does not induce cell death in human peripheral blood mononuclear cells (PBMCs). Instead, it promotes their proliferation and differentiation into B cells and natural killer (NK) cells via lipid peroxidation and modulation of bone morphogenetic protein (BMP) signaling pathways . This suggests a dual role for this compound in both promoting immune responses and inducing cell death in cancer therapy.
Case Study 1: this compound in Ovarian Cancer Treatment
A study investigated the effects of this compound on epithelial ovarian cancer (EOC) cells. The findings indicated that this compound not only induced ferroptosis but also reversed chemotherapy resistance, enhancing the efficacy of cisplatin treatment. The study emphasized the potential of this compound as a therapeutic agent in overcoming resistance mechanisms in cancer treatment .
Case Study 2: Immune Response Modulation
In a clinical setting, research demonstrated that this compound could enhance the differentiation of PBMCs into immune cells without causing apoptosis. This finding opens avenues for using this compound as an immunomodulatory agent, potentially useful in treatments aimed at boosting immune responses against tumors .
Data Table: Summary of this compound's Biological Activity
Cell Type | Effect | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa (Cervical Cancer) | Induces Ferroptosis | 30.88 | System Xc− inhibition |
SiHa (Cervical Cancer) | Induces Ferroptosis | 29.40 | System Xc− inhibition |
PBMCs | Promotes Proliferation | N/A | BMP signaling modulation |
Ovarian Cancer Cells | Enhances Chemotherapy Efficacy | N/A | Ferroptosis induction |
Research Findings
Recent studies have consistently highlighted the role of this compound as a critical player in both cancer biology and immunology:
- Ferroptotic Cell Death : this compound's ability to induce ferroptosis has been linked to its potential as an anticancer agent, particularly in overcoming drug resistance .
- Immunomodulation : Its unexpected role in promoting immune cell differentiation suggests potential applications beyond oncology, possibly in autoimmune or infectious diseases .
科学研究应用
Introduction to Erastin
This compound is a small molecule compound that has garnered significant attention in cancer research due to its unique mechanism of action, specifically its role as an inducer of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. Initially discovered through high-throughput screening, this compound selectively targets and kills tumor cells expressing the RAS oncogene while sparing normal cells. This property positions this compound as a promising candidate for enhancing cancer therapies, particularly in combination with traditional treatments like chemotherapy and radiotherapy.
Synergistic Effects with Chemotherapy
Research indicates that this compound can enhance the efficacy of conventional chemotherapy agents such as cisplatin. A study demonstrated that short pre-treatment with this compound significantly increased the sensitivity of tumor cells to cisplatin, leading to more effective cancer cell eradication . This synergistic effect is attributed to the enhanced oxidative stress induced by this compound, which complements the action of chemotherapeutic drugs.
Targeting Specific Cancer Types
This compound has shown effectiveness against various cancer types, including:
- Non-Small Cell Lung Cancer (NSCLC) : Studies have reported that this compound sensitizes NSCLC cells to other therapeutic agents like celastrol, enhancing their cytotoxic effects .
- Breast Cancer : Research indicates that this compound can induce ferroptosis in breast cancer cells, suggesting its potential as a therapeutic agent in this context .
- Other Cancers : Its application extends to various malignancies where RAS mutations are prevalent, providing a targeted approach for treatment.
Case Studies
- Combination Therapy with Cisplatin :
- Ferroptosis Induction in NSCLC :
Summary Table of this compound Applications
常见问题
Basic Research Questions
Q. What molecular mechanisms underlie Erastin-induced ferroptosis, and how are they experimentally validated?
this compound triggers ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻), depleting intracellular glutathione (GSH), and inactivating glutathione peroxidase 4 (GPX4), leading to lipid peroxidation. Methodological validation includes:
- Quantifying GSH levels via HPLC or fluorescent probes (e.g., monochlorobimane).
- Measuring GPX4 activity through enzymatic assays or Western blotting.
- Detecting lipid peroxidation via malondialdehyde (MDA) assays or C11-BODIPY fluorescence .
Q. What experimental models are commonly used to study this compound’s effects in vitro and in vivo?
- In vitro : Cancer cell lines (e.g., HT-1080 fibrosarcoma, Calu-1 lung cancer) treated with this compound (typical concentrations: 1–10 µM).
- In vivo : Intraperitoneal injection in mice (e.g., 50 mg/kg/day) to assess systemic ferroptosis effects. Tissue-specific impacts (e.g., brain, kidney) are analyzed via histopathology and iron deposition assays .
Q. How are optimal this compound concentrations determined for different cell lines?
Dose-response curves are generated using viability assays (e.g., MTT, CellTiter-Glo) over 24–72 hours. Researchers must account for cell-type-specific sensitivity (e.g., HT-1080 cells require lower doses than primary fibroblasts). Parallel monitoring of ferroptosis markers (e.g., ROS, GSH) ensures mechanistic specificity .
Advanced Research Questions
Q. How can researchers resolve tissue-specific contradictions in this compound’s effects (e.g., duodenal hyperplasia vs. cerebral infarction)?
- Tissue-specific analysis : Compare ferroptosis markers (e.g., iron deposition via Perl’s staining, GPX4 expression) across organs.
- Mechanistic dissection : Use tissue-derived primary cells or organoids to isolate microenvironmental factors (e.g., nutrient availability, redox state).
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and metabolomics to identify divergent signaling pathways .
Q. What strategies mitigate this compound’s off-target toxicity in healthy tissues during anti-cancer studies?
- Targeted delivery : Nanoparticle encapsulation or ligand-conjugated this compound to enhance tumor specificity.
- Adjuvant therapies : Co-administer ferroptosis inhibitors (e.g., ferrostatin-1) in non-target tissues.
- Preclinical monitoring : Regularly assess serum iron, MDA, and organ histopathology in animal models .
Q. How do researchers optimize this compound combination therapies (e.g., with PRP or immune checkpoint inhibitors) while controlling variables?
- Synergy testing : Use Chou-Talalay combination index assays to quantify additive, synergistic, or antagonistic effects.
- Dose scheduling : Stagger this compound and adjuvant administration to minimize overlapping toxicity.
- Mechanistic validation : Validate ferroptosis-specific outcomes (e.g., rescue experiments with GPX4 overexpression) to exclude apoptosis/necrosis .
Q. Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability?
- Compound validation : Verify this compound purity via HPLC and NMR.
- Standardized protocols : Adopt consensus cell culture conditions (e.g., hypoxia, serum concentration) from platforms like ATCC.
- Data transparency : Publish raw datasets (e.g., viability curves, uncropped Western blots) in supplementary materials .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression (e.g., log-dose vs. response) to calculate IC50 values.
- Two-way ANOVA for comparing treatment groups across multiple time points.
- Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .
Q. How should ethical guidelines address this compound’s toxicity in preclinical animal studies?
- Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, neurological deficits).
- Tissue burden limits : Restrict the number of organs sampled per animal to minimize distress.
- Ethical oversight : Submit protocols to institutional review boards (IRBs) with detailed harm-benefit analyses .
Q. Data Interpretation and Reporting
Q. How should contradictory findings in this compound studies (e.g., pro-survival vs. cytotoxic effects) be addressed?
- Contextual factors : Report cell confluency, media composition, and oxygen levels, which influence ferroptosis susceptibility.
- Negative controls : Include ferroptosis inhibitors (e.g., liproxstatin-1) to confirm mechanism-specific outcomes.
- Meta-analysis : Compare datasets across published studies to identify confounding variables (e.g., assay sensitivity) .
Q. What guidelines ensure rigorous reporting of this compound’s pharmacokinetic and pharmacodynamic properties?
- ADME profiling : Include plasma half-life, tissue distribution (e.g., LC-MS/MS), and metabolite identification.
- Dynamic readouts : Use real-time biosensors (e.g., Grx1-roGFP2 for redox status) in live-cell imaging.
- MIAME compliance : Adhere to Minimum Information About a Medical Experiment standards for data archiving .
属性
IUPAC Name |
2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQFRNYHFIQEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458949 | |
Record name | ERASTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571203-78-6 | |
Record name | ERASTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erastin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERASTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。